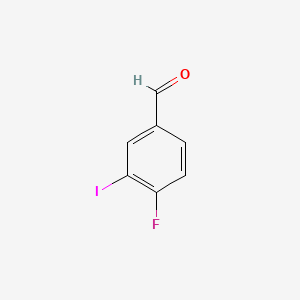

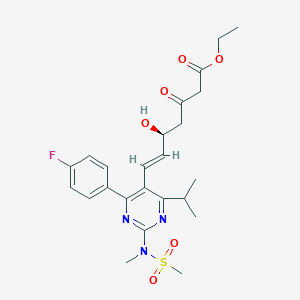

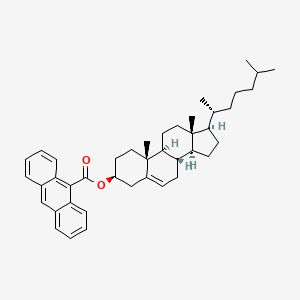

![molecular formula C8H7N3O2 B1311892 5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid CAS No. 190381-51-2](/img/structure/B1311892.png)

5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid

概要

説明

5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid is a pyrazine derivative . It is an intermediate of the lipid-lowering drug amoximus .

Synthesis Analysis

5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid can be prepared by electrolytic oxidation of 2,5-dimethyl or 2-methyl-5- (substituted) methylpyrazine . Other synthetic strategies for similar compounds include condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis

The empirical formula of 5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid is C6H6N2O2 . The molecular weight is 138.12 . The SMILES string representation is Cc1cnc(cn1)C(O)=O .Chemical Reactions Analysis

Simultaneous membrane-based solvent extraction (MBSE) and membrane-based solvent stripping (MBSS) of 5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid have been studied . It reacts with Ln(NO3)3·6H2O and K4[W(CN)8]·2H2O to form a unique three-dimensional network structure which contains open channels .Physical And Chemical Properties Analysis

The melting point of 5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid is 167-171 °C (lit.) . It is a powder in form .科学的研究の応用

5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid: A Comprehensive Analysis of Scientific Research Applications

Synthesis of Europium (III) Complexes: 5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid is used in the preparation of novel europium (III) complexes. These complexes have a variety of applications including:

- Electro-optical Science : Utilized in devices that convert electrical energy into light or vice versa .

- Laser Science : Important for the development of lasers that emit specific wavelengths of light .

- Optical Probe Catalysis : Acts as a catalyst in optical reactions .

- Organic Light-Emitting Diodes (OLEDs) : Used in the production of OLEDs due to their efficient red emission, contributing to longer lifetimes and higher energy yields .

- Thermo-sensors : Explored for temperature sensing in a specific range .

- Anti-counterfeiting Applications : Employed in paper-based acid–base vapor sensors that change emission color upon exposure, useful for security purposes .

Synthesis of Ln-Metal Organic Frameworks (MOFs) Ln-metal organic frameworks synthesized using 5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid have applications in:

- Biodetection : Used in the detection of biological substances .

- Bioimaging : Applied in imaging techniques to visualize biological processes .

- Therapy : Potential use in therapeutic applications due to their luminescent properties .

- Catalysis : Ln-MOFs serve as catalysts due to the high coordination number and diverse geometries of lanthanide metal ions .

Drug Development: Imidazo[1,2-a]pyrazine derivatives, including 5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid, are known for their reactivity and multifarious biological activities which are crucial in drug development processes .

Chemical Synthesis: This compound acts as a versatile scaffold in organic synthesis, enabling the creation of complex molecules with potential applications across various chemical industries .

Safety and Hazards

将来の方向性

作用機序

Target of Action

It’s known that imidazo[1,2-a]pyridine analogues have been recognized as potential antituberculosis agents . This suggests that the compound might interact with targets related to the tuberculosis pathogen.

Mode of Action

Imidazo[1,2-a]pyridines have been noted for their wide range of applications in medicinal chemistry . They are known to undergo various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Biochemical Pathways

Given the potential antituberculosis activity of related compounds , it’s plausible that the compound could affect pathways related to the survival and replication of the tuberculosis pathogen.

Pharmacokinetics

The compound’s predicted density is 149±01 g/cm3 , which might influence its bioavailability and distribution within the body.

Result of Action

Given the potential antituberculosis activity of related compounds , it’s plausible that the compound could have a significant impact on the survival and replication of the tuberculosis pathogen.

特性

IUPAC Name |

5-methylimidazo[1,2-a]pyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-5-2-9-3-7-10-6(8(12)13)4-11(5)7/h2-4H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKILTTJLBLGUNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC2=NC(=CN12)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

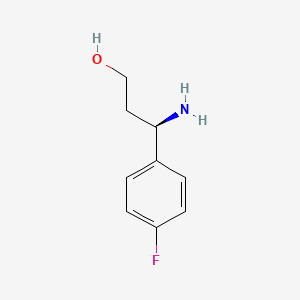

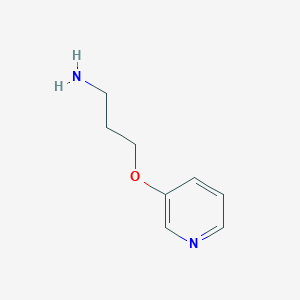

![2-(4-(4-Chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid](/img/structure/B1311818.png)

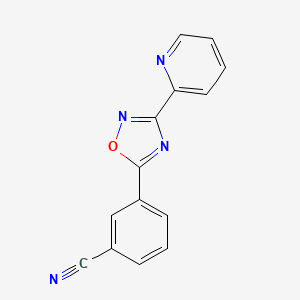

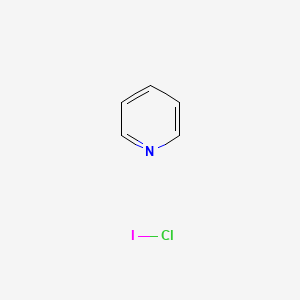

![3-[Ethyl-(3-methoxy-phenyl)-amino]-propionic acid](/img/structure/B1311822.png)

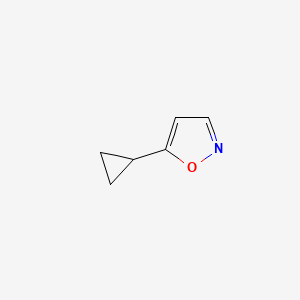

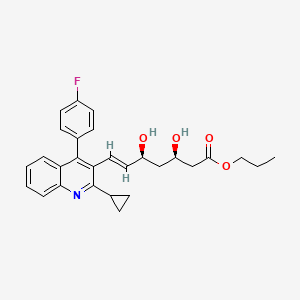

![3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane 4-methylbenzenesulfonate](/img/structure/B1311829.png)

![2-Piperidinone, 3-[(4-fluorophenyl)methyl]-](/img/structure/B1311837.png)